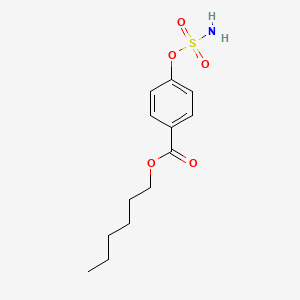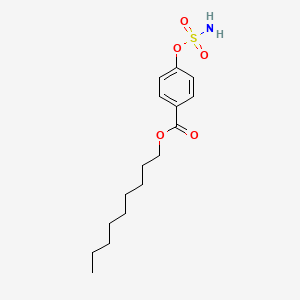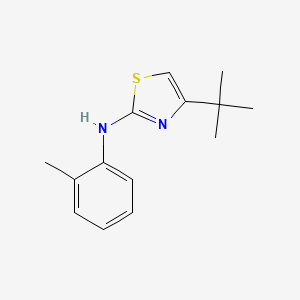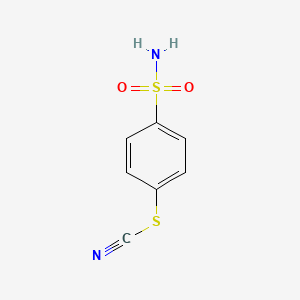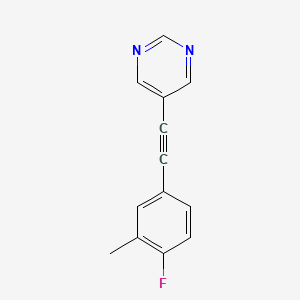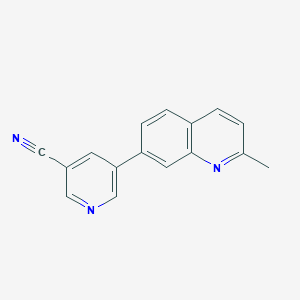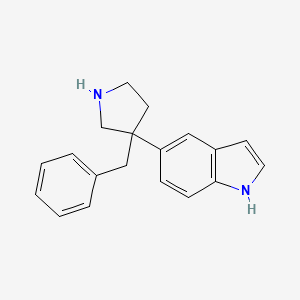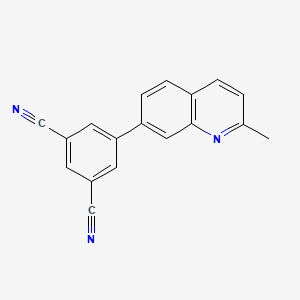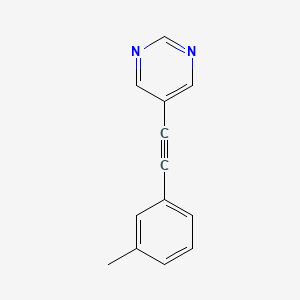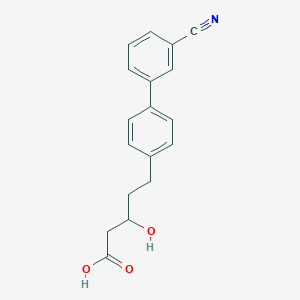![molecular formula C12H10BrN3OS B10844514 (2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10844514.png)
(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromofenil)-2-furaldehído tiosemicarbazona es un compuesto químico que pertenece a la clase de tiosemicarbazonas. Las tiosemicarbazonas son conocidas por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(4-bromofenil)-2-furaldehído tiosemicarbazona generalmente implica la reacción de 5-(4-bromofenil)-2-furaldehído con tiosemicarbazida. La reacción generalmente se lleva a cabo en una solución de etanol bajo condiciones de reflujo. El esquema general de la reacción es el siguiente:
- Disolver 5-(4-bromofenil)-2-furaldehído en etanol.
- Agregar tiosemicarbazida a la solución.
- Calentar la mezcla a reflujo durante varias horas.
- Enfriar la mezcla de reacción y filtrar el producto precipitado.
- Lavar el producto con etanol frío y secarlo al vacío.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para 5-(4-bromofenil)-2-furaldehído tiosemicarbazona no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. Además, la producción industrial puede involucrar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(4-bromofenil)-2-furaldehído tiosemicarbazona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir la parte tiosemicarbazona en tiosemicarbazida.
Sustitución: El átomo de bromo en el anillo fenilo puede sustituirse con otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución nucleófila a menudo involucran reactivos como azida de sodio (NaN₃) o tiourea.
Principales Productos Formados
Oxidación: Sulfoxidos o sulfonas.
Reducción: Derivados de tiosemicarbazida.
Sustitución: Varios derivados fenil sustituidos, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-(4-bromofenil)-2-furaldehído tiosemicarbazona tiene varias aplicaciones de investigación científica:
Química: Utilizado como ligando en química de coordinación para formar complejos metálicos con mayor actividad biológica.
Biología: Investigado por sus propiedades antimicrobianas y antivirales.
Industria: Aplicaciones potenciales en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 5-(4-bromofenil)-2-furaldehído tiosemicarbazona implica su interacción con varios objetivos moleculares:
Quelación de metales: La parte tiosemicarbazona puede quelar iones metálicos, mejorando su actividad biológica y potencialmente conduciendo a la generación de especies reactivas de oxígeno (ROS) que pueden dañar los componentes celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Triapina (3-aminopiridina-2-carboxaldehído tiosemicarbazona): Conocido por su actividad anticancerígena al inhibir la ribonucleótido reductasa.
Complejos de tiosemicarbazona de níquel (II): Estudiados por sus actividades antimicrobianas y antituberculosas.
Unicidad
5-(4-bromofenil)-2-furaldehído tiosemicarbazona es única debido a su estructura específica, que le permite formar complejos metálicos estables y exhibir una amplia gama de actividades biológicas. Su grupo bromofenilo también proporciona sitios adicionales para la modificación química, permitiendo la síntesis de varios derivados con propiedades potencialmente mejoradas.
Propiedades
Fórmula molecular |
C12H10BrN3OS |
|---|---|
Peso molecular |
324.20 g/mol |
Nombre IUPAC |
[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C12H10BrN3OS/c13-9-3-1-8(2-4-9)11-6-5-10(17-11)7-15-16-12(14)18/h1-7H,(H3,14,16,18)/b15-7+ |
Clave InChI |
ZCUMFDMDQURMSL-VIZOYTHASA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=S)N)Br |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=S)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


